molecular formula C13H13F2NO B6178289 rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo CAS No. 2694063-03-9

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo

Cat. No.: B6178289
CAS No.: 2694063-03-9
M. Wt: 237.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo: is a synthetic compound characterized by its unique bicyclic structure and the presence of fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of the bicyclic structure, which can be further derivatized through numerous transformations .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of photochemical reactions and other efficient synthetic techniques ensures that the compound can be produced in sufficient quantities for research and potential commercial applications.

Chemical Reactions Analysis

Types of Reactions: rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bicyclic structure or the benzamide moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine atoms or the benzamide group.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the bicyclic structure.

Scientific Research Applications

rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo has several scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo involves its interaction with specific molecular targets. For example, it has been shown to act as an inhibitor of the bromodomain and extra-terminal (BET) proteins, which play a role in regulating gene expression . The compound binds to the bromodomain, preventing it from interacting with acetylated histones and thereby modulating gene transcription.

Comparison with Similar Compounds

Uniqueness: rac-N-[(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-yl]benzamide, endo is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2694063-03-9

Molecular Formula

C13H13F2NO

Molecular Weight

237.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.